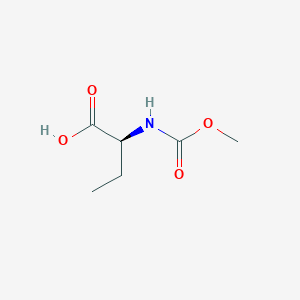(S)-2-((Methoxycarbonyl)amino)butanoic acid
CAS No.: 259874-14-1
Cat. No.: VC8347113
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 259874-14-1 |
|---|---|
| Molecular Formula | C6H11NO4 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | (2S)-2-(methoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C6H11NO4/c1-3-4(5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
| Standard InChI Key | OHRXVUZLLZTQMX-BYPYZUCNSA-N |
| Isomeric SMILES | CC[C@@H](C(=O)O)NC(=O)OC |
| SMILES | CCC(C(=O)O)NC(=O)OC |
| Canonical SMILES | CCC(C(=O)O)NC(=O)OC |
Chemical and Structural Properties
Molecular Architecture
(S)-2-((Methoxycarbonyl)amino)butanoic acid possesses the molecular formula C₆H₁₁NO₄ and a molar mass of 161.16 g/mol . Its IUPAC name, (2S)-2-(methoxycarbonylamino)butanoic acid, reflects the stereochemistry at the second carbon and the presence of methoxycarbonyl and carboxylic acid functional groups. The compound’s isomeric SMILES string, CCC@@HNC(=O)OC, confirms the (S)-configuration through the chiral center notation.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 259874-14-1 | |
| Molecular Formula | C₆H₁₁NO₄ | |
| Molecular Weight | 161.16 g/mol | |
| Isomeric SMILES | CCC@@HNC(=O)OC | |
| Solubility (Storage) | Stable at -80°C (6 months) |
Stereochemical Significance
The (S)-enantiomer’s configuration is critical for its interactions in asymmetric synthesis and enzymatic processes. The methoxycarbonyl group (-NH-C(=O)-OCH₃) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions. This reactivity is exploited in peptide coupling reactions, where the compound acts as a protected amino acid derivative.
Synthesis and Preparation
Purification and Characterization
Post-synthesis purification typically involves recrystallization or chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity, with the InChIKey OHRXVUZLLZTQMX-BYPYZUCNSA-N serving as a unique identifier.
Research Applications
Peptide Synthesis
The compound’s dual functionality—carboxylic acid and protected amine—makes it a valuable building block in solid-phase peptide synthesis (SPPS). Its methoxycarbonyl (Moc) group offers temporary amine protection, which is selectively removable under mild acidic conditions .
Organocatalysis
Preliminary studies suggest potential in asymmetric organocatalysis. The chiral center and hydrogen-bonding capacity of the carbamate group may enable enantioselective transformations, such as Michael additions or aldol reactions.
Table 2: Applications in Chemical Research
| Application | Role of Compound | Key Feature Utilized |
|---|---|---|
| Peptide Coupling | Protected amino acid derivative | Methoxycarbonyl group |
| Chiral Auxiliary | Stereochemical control agent | (S)-configuration |
| Drug Intermediate | Building block for APIs | Reactive carboxylic acid |
Future Research Directions
Expanding Synthetic Utility
Further investigation into its use in click chemistry or bioconjugation could unlock novel applications in targeted drug delivery. The methoxycarbonyl group’s compatibility with copper-free azide-alkyne cycloadditions remains underexplored.
Biological Activity Profiling
While current data focus on synthetic utility, evaluating its interactions with enzymes (e.g., proteases or transferases) may reveal inhibitory or modulatory effects, positioning it as a pharmacophore in drug discovery .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume